N-Methylmorpholine hydrochloride

Vue d'ensemble

Description

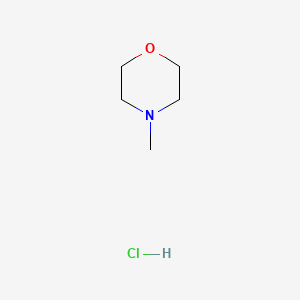

N-Methylmorpholine hydrochloride is an organic compound with the formula O(CH2CH2)2NCH3 . It is a colorless liquid and a cyclic tertiary amine . It is used as a base catalyst for the generation of polyurethanes and other reactions . It is produced by the reaction of methylamine and diethylene glycol, as well as by the hydrogenolysis of N-formylmorpholine . It is the precursor to N-methylmorpholine N-oxide, a commercially important oxidant .

Synthesis Analysis

The synthesis of N-methylmorpholine involves an exothermic reaction and is a high thermal hazard . The overall heat of the synthesis is 121.69 kJ mol−1 (based on the molar of N-methylmorpholine) and the maximum temperature of the synthesis reaction (MTSR) of 352.71 K under uncontrolled conditions were derived from calorimetric data and high-performance liquid chromatography results .Molecular Structure Analysis

The molecular formula of N-Methylmorpholine hydrochloride is C5H12ClNO . The InChI code is 1S/C5H11NO.ClH/c1-6-2-4-7-5-3-6;/h2-5H2,1H3;1H . The molecular weight is 137.61 .Chemical Reactions Analysis

The N-methylmorpholine (NMM) oxidation reaction is widely used in the chemical industry because the reaction product N-methylmorpholine-N-oxide (NMMO) plays an important role in the treatment of synthetic fibers and solvents, owing to its high solubility and recyclable utilization in cellulose production . The synthesis of NMMO involves an exothermic reaction and is a high thermal hazard .Physical And Chemical Properties Analysis

N-Methylmorpholine hydrochloride is a colorless transparent liquid . It has a special odor . The melting point is -65 °C, and the boiling point is 114 °C . The relative density is 0.919 . It is soluble in organic solvents, miscible with water and ethanol .Applications De Recherche Scientifique

Pharmaceutical Synthesis

N-Methylmorpholine hydrochloride: is utilized as a reagent in the synthesis of active pharmaceutical ingredients (APIs). It serves as a catalyst and an intermediate in the production of various drugs, including those used for treating diabetes and other chronic conditions .

Organic Synthesis

In organic chemistry, N-Methylmorpholine hydrochloride is employed as a base catalyst. It facilitates various reactions, including the generation of polyurethanes and is involved in the synthesis of N-methylmorpholine N-oxide, an important oxidant .

Biochemistry Applications

This compound has been used in the synthesis of benzimidazolium salts, which show potential as α-glucosidase inhibitors. These inhibitors are significant in controlling type 2 diabetes, as they can reduce the hydrolytic activity that increases blood glucose levels .

Material Science

N-Methylmorpholine hydrochloride: acts as a solvent in the lyocell process for dissolving cellulose, which is crucial for the industrial production of cellulosic fibers. Its role in the recovery system of N-methylmorpholine-N-oxide (NMMO) is also significant for the purification process and reducing side reactions .

Analytical Chemistry

In analytical chemistry, N-Methylmorpholine hydrochloride is part of the indirect UV absorption technique for the separation of morpholine and its derivatives. This is essential for the analysis of inorganic anions and other substances in various samples .

Industrial Applications

The compound is widely used in industrial processes as a base catalyst for the generation of polyurethanes. It’s also involved in the treatment of synthetic fibers and solvents due to its solubility and recyclable utilization in cellulose production .

Environmental Technology

N-Methylmorpholine hydrochloride: is involved in environmentally friendly technologies such as the lyocell process, which is considered a green alternative to the viscose approach for fiber production .

Research and Development

In R&D, N-Methylmorpholine hydrochloride is used for developing new synthetic methods and materials. Its role in generating elemental transition metal precipitates in cellulosic materials is an area of ongoing research, providing insights into the mechanistic aspects of metal nanoparticle generation .

Safety and Hazards

N-Methylmorpholine hydrochloride is classified as a flammable solid . It may cause respiratory irritation, serious eye irritation, and is harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, including gloves, protective clothing, eye protection, and face protection when handling this chemical .

Orientations Futures

N-Methylmorpholine-N-oxide (NMMO) with a high recovery rate is used as a solvent to directly dissolve cellulose, which is of great significance for the realization of industrialization . The NMMO recovery system is generally composed of three major processes: air flotation, ion exchange, and evaporation . The lyocell process, which employs NMMO as the solvent, is a green and environmentally friendly technology, so it is expected to gradually replace the viscose approach .

Mécanisme D'action

- Its primary targets are often related to its role as a base catalyst . Specifically, it is used for the generation of polyurethanes and other chemical reactions .

- The interaction with acidic protons enhances the reactivity of the reactants, allowing for efficient polymerization .

- Impact on Bioavailability : NMMH’s bioavailability depends on its solubility and absorption efficiency .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Propriétés

IUPAC Name |

4-methylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-2-4-7-5-3-6;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJRKNUKPQBLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-02-4 (Parent) | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60190012 | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylmorpholine hydrochloride | |

CAS RN |

3651-67-0 | |

| Record name | N-Methylmorpholinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3651-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)

![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)

![2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1228778.png)

![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)

![N'-[(2-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide](/img/structure/B1228797.png)